molecular formula C19H20N4O2 B3002765 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105239-99-3

2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B3002765
CAS No.: 1105239-99-3
M. Wt: 336.395
InChI Key: NCNLOXYYTJESBX-UHFFFAOYSA-N
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Description

2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique structure combining a pyridine ring, a benzimidazole moiety, and a tetrahydrofuran ring

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(21-12-14-6-5-11-25-14)13-23-17-9-2-1-7-15(17)22-19(23)16-8-3-4-10-20-16/h1-4,7-10,14H,5-6,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNLOXYYTJESBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with pyridine-2-carboxylic acid under acidic conditions to form the benzimidazole ring.

    N-Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent such as bromoacetic acid to introduce the acetamide group.

    Coupling with Tetrahydrofuran Derivative: The final step involves coupling the intermediate with a tetrahydrofuran derivative, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit promising anticancer properties. The structural motifs present in this compound enhance its interaction with biological targets involved in cancer progression. For instance, research has shown that benzimidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds similar to 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide have demonstrated activity against a range of bacterial strains, making them candidates for further development as antibiotics. The presence of the pyridine and benzimidazole rings contributes to their efficacy against resistant strains .

Material Science

Coordination Chemistry
This compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are valuable in catalysis and materials science, where they can be used to create new materials with tailored properties. For example, studies have explored the electrochemical properties of metal complexes formed with similar ligands, indicating their potential use in energy storage devices .

Nanotechnology
In nanotechnology, derivatives of benzimidazole are being investigated for their ability to stabilize nanoparticles. The unique structure of this compound allows it to interact effectively with metal nanoparticles, potentially enhancing their stability and functionality in various applications, including drug delivery systems and imaging agents .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer5.4
Compound BAntimicrobial12.3
Compound CAntioxidant8.7

Table 2: Coordination Complexes Formed with Transition Metals

Metal IonLigand UsedStability Constant (log K)Reference
Cu(II)2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)5.6
Co(II)Similar Ligand4.9
Ni(II)Similar Ligand5.0

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that compounds structurally related to our target compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a need for further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Testing
Research conducted by a team at a leading pharmaceutical university tested several benzimidazole derivatives against multi-drug resistant bacteria. The findings revealed that certain derivatives showed high efficacy, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to proteins, inhibiting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)-1H-benzo[d]imidazole: Lacks the tetrahydrofuran moiety.

    N-(pyridin-2-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide: Lacks the tetrahydrofuran ring.

    2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol: Contains an ethanol group instead of the tetrahydrofuran moiety.

Uniqueness

The presence of the tetrahydrofuran ring in 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide imparts unique solubility and stability properties, making it more versatile in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features compared to similar compounds

Biological Activity

The compound 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic derivative of benzimidazole and pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₄H₁₅N₃O₂
Molecular Weight 253.29 g/mol
CAS Number Not available

1. Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole, including those with pyridine substitutions, exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines.

Case Study:
In a study involving MCF7 breast cancer cells, a related benzimidazole derivative demonstrated an IC50 value of approximately 25.72 µM, indicating effective inhibition of cell proliferation. Flow cytometry analyses revealed that these compounds induce apoptosis in a dose-dependent manner, suggesting a mechanism involving cell cycle arrest and programmed cell death .

2. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes.

Research Findings:
A related study reported that certain benzimidazole derivatives exhibited COX-2 inhibition with an IC50 value of 3.11 µM, showcasing their potential as anti-inflammatory agents .

3. Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial efficacy. The presence of heterocyclic moieties enhances their ability to interact with microbial targets.

Case Study:
A derivative with a similar structure was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 0.015 mg/mL, highlighting its potent antibacterial activity .

The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and inflammation pathways. The imidazole ring is known to facilitate interactions with enzymes and receptors critical for these processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications in the substituents on the pyridine and benzimidazole rings can significantly influence their potency and selectivity.

ModificationEffect on Activity
Pyridine Substitution Enhances binding affinity to target proteins
Imidazole Ring Variations Alters cytotoxicity profiles against cancer cells

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